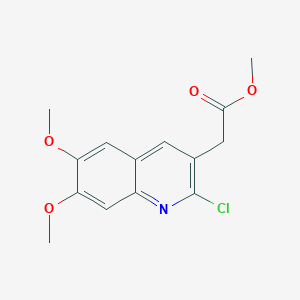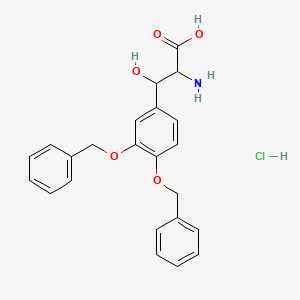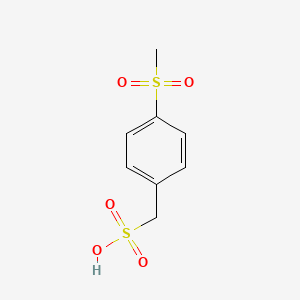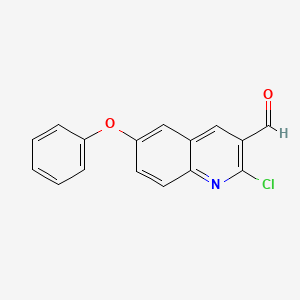
2-Chloro-6-phenoxyquinoline-3-carbaldehyde
説明
2-Chloro-6-phenoxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound that features a quinoline core substituted with a chloro group at the 2-position, a phenoxy group at the 6-position, and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenoxyquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Phenoxylation: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the chloroquinoline is reacted with phenol in the presence of a base like potassium carbonate (K2CO3).
Formylation: The aldehyde group at the 3-position can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF (dimethylformamide) and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 2-Chloro-6-phenoxyquinoline-3-carboxylic acid.
Reduction: 2-Chloro-6-phenoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of quinoline-based therapeutics.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-6-phenoxyquinoline-3-carbaldehyde in biological systems involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: Lacks the phenoxy group, which may result in different biological activities and chemical reactivity.
6-Phenoxyquinoline-3-carbaldehyde:
2-Chloro-6-methoxyquinoline-3-carbaldehyde: Substitutes the phenoxy group with a methoxy group, leading to variations in its chemical and biological properties.
Uniqueness: 2-Chloro-6-phenoxyquinoline-3-carbaldehyde is unique due to the presence of both the chloro and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
2-chloro-6-phenoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-16-12(10-19)8-11-9-14(6-7-15(11)18-16)20-13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJNOCBWXONTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CC(=C(N=C3C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


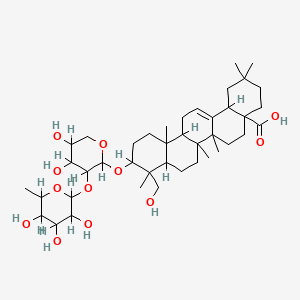
![3-(1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B8034841.png)
![3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid](/img/structure/B8034843.png)
![1-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034850.png)
![1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034854.png)
![1-{[4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034872.png)
![10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B8034880.png)
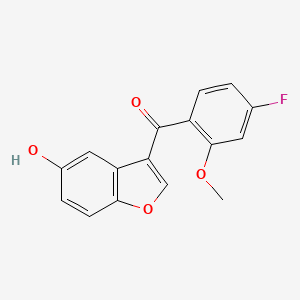

![1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8034906.png)
![[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride](/img/structure/B8034909.png)
